2-methyl-2H-indazole-3-carbonyl chloride

Catalog No.
S1499661
CAS No.
181071-92-1
M.F
C9H7ClN2O
M. Wt
194.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-2H-indazole-3-carbonyl chloride

CAS Number

181071-92-1

Product Name

2-methyl-2H-indazole-3-carbonyl chloride

IUPAC Name

2-methylindazole-3-carbonyl chloride

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

InChI

InChI=1S/C9H7ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3

InChI Key

MVHHZBVZNGCEOO-UHFFFAOYSA-N

SMILES

CN1C(=C2C=CC=CC2=N1)C(=O)Cl

Synonyms

2-METHYL-2H-INDAZOLE-3-CARBONYL CHLORIDE

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=O)Cl

2-Methyl-2H-indazole-3-carbonyl chloride is a chemical compound with the molecular formula C₉H₇ClN₂O. It is characterized by its unique indazole structure, which features a five-membered ring containing two nitrogen atoms. This compound is notable for its carbonyl chloride functional group, which makes it a reactive intermediate in various

  • Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
  • Acylation Reactions: This compound can be used to introduce acyl groups into other molecules, making it valuable in organic synthesis.
  • Formation of Indazole Derivatives: The compound can undergo cyclization reactions to yield various indazole derivatives, which are of interest in medicinal chemistry .

Research indicates that indazole derivatives, including 2-methyl-2H-indazole-3-carbonyl chloride, exhibit a range of biological activities. These compounds have been studied for their potential anti-inflammatory, anticancer, and antimicrobial properties. The specific biological effects of 2-methyl-2H-indazole-3-carbonyl chloride are still under investigation, but its derivatives have shown promise in pharmacological applications due to their ability to interact with various biological targets .

Several methods have been reported for the synthesis of 2-methyl-2H-indazole-3-carbonyl chloride:

  • From Indazole Derivatives: Starting from 2-methylindazole, the compound can be synthesized through chlorination and subsequent acylation reactions.
  • Using Carbonyl Chloride Precursors: The reaction of 2-methylindazole with thionyl chloride or oxalyl chloride can yield the desired carbonyl chloride derivative.
  • Via Cyclization Reactions: This compound can also be synthesized through cyclization reactions involving appropriate precursors that contain both the indazole and carbonyl functionalities .

2-Methyl-2H-indazole-3-carbonyl chloride has various applications in:

  • Organic Synthesis: It serves as an important intermediate for the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, this compound is being explored for potential use in drug development targeting various diseases .
  • Material Science: Its unique properties may find applications in the development of new materials or coatings.

Studies on the interactions of 2-methyl-2H-indazole-3-carbonyl chloride with biological systems are ongoing. Preliminary data suggest that its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The precise mechanisms and interaction pathways require further exploration to fully understand its potential in medicinal chemistry .

Several compounds share structural similarities with 2-methyl-2H-indazole-3-carbonyl chloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid10250-64-30.95
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid26308-42-90.89
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid32275-62-00.89
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid139755-99-00.88
3-tert-butyl-1-methylpyrazole-5-carboxylic acid175277-11-90.87

Uniqueness

What sets 2-methyl-2H-indazole-3-carbonyl chloride apart from these similar compounds is primarily its unique indazole structure combined with a carbonyl chloride functional group. This combination allows for specific reactivity patterns that are not present in other pyrazole or indazole derivatives. Its potential applications in pharmaceuticals and organic synthesis further highlight its significance within this chemical class .

XLogP3

2.4

Wikipedia

2-methyl-2H-indazole-3-carbonyl chloride

Dates

Modify: 2023-07-17

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